1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
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Properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-4-19(2)23-7-5-6-8-24(23)29-18-21(27)17-25-13-15-26(16-14-25)20-9-11-22(28-3)12-10-20;;/h5-12,19,21,27H,4,13-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGILUQZBLFLRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, identified by CAS Number 1215406-92-0, is a compound of interest due to its potential biological activities, particularly as a selective dopamine receptor agonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 471.5 g/mol. The compound features a piperazine core, which is significant in many pharmacological agents due to its ability to modulate neurotransmitter systems.
| Property | Value |
|---|---|
| CAS Number | 1215406-92-0 |
| Molecular Formula | C24H36Cl2N2O3 |
| Molecular Weight | 471.5 g/mol |
Dopamine Receptor Agonism
Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor (D3R). It has been shown to promote β-arrestin translocation and activate G protein signaling pathways associated with D3R, which are critical for various neuropsychiatric functions.
Selectivity and Potency:
In structure-activity relationship studies, modifications to the compound's structure have been explored to enhance its selectivity for D3R over D2 receptors. For instance, substituents on the piperazine ring and variations in the aryl ether groups have been systematically analyzed.
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) | Selectivity Ratio |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | >1000 |
| 2 | 278 ± 62 | Inactive | >32 |
| 3 | 98 ± 21 | >100,000 | >1000 |
These findings suggest that structural modifications can significantly influence receptor affinity and selectivity, making it a valuable candidate for further development in treating disorders linked to dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .
Neuroprotective Effects
In addition to its receptor activity, the compound has demonstrated neuroprotective properties in vitro. Studies involving induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) showed that this compound could protect against cell death, indicating potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related compounds within the same class. For example:
- Neuropsychiatric Disorders : A study conducted on similar piperazine derivatives indicated significant improvements in symptoms associated with depression and anxiety when administered in animal models .
- Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, revealing favorable absorption and distribution characteristics that support their potential use in clinical settings .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural features to 1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant and anxiolytic properties. The piperazine moiety is known for its role in modulating serotonin receptors, which are critical in the treatment of mood disorders .
Antipsychotic Activity
The compound's ability to interact with various neurotransmitter systems suggests potential use as an antipsychotic agent. Studies have shown that related compounds can effectively manage symptoms of schizophrenia by acting on dopamine and serotonin receptors .
Neurological Disorders
Given its structure, this compound may also be useful in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The modulation of neurotransmitter systems can help alleviate cognitive decline associated with these conditions .
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
- Dopamine Receptor Interaction : Its structural components suggest potential antagonistic properties at dopamine D2 receptors, which are crucial in managing psychotic symptoms.
Table 1: Summary of Research Findings
Preparation Methods
Nucleophilic Aromatic Substitution
1-(4-Methoxyphenyl)piperazine is synthesized via Buchwald-Hartwig amination of 4-bromoanisole with piperazine under catalytic conditions:
4-Bromoanisole + Piperazine → 1-(4-Methoxyphenyl)piperazine
Conditions :
Purification
Crude product is purified via recrystallization from ethanol/water (3:1), yielding >99% purity by HPLC.
Preparation of 2-(sec-Butyl)phenol
Friedel-Crafts Alkylation
2-(sec-Butyl)phenol is synthesized via alkylation of phenol with 2-bromobutane:
Phenol + 2-Bromobutane → 2-(sec-Butyl)phenol
Conditions :
Distillation
Vacuum distillation (bp 120–125°C at 15 mmHg) affords 98% pure product.
Propanolamine Linker Synthesis
Epoxide Formation
Epichlorohydrin is treated with 2-(sec-butyl)phenol under basic conditions to form the glycidyl ether:
Epichlorohydrin + 2-(sec-Butyl)phenol → 1-(2-(sec-Butyl)phenoxy)epoxide
Conditions :
Epoxide Ring-Opening with Piperazine
The epoxide is opened with 1-(4-methoxyphenyl)piperazine to install the propanolamine core:
1-(2-(sec-Butyl)phenoxy)epoxide + 1-(4-Methoxyphenyl)piperazine → Target Free Base
Conditions :
Salt Formation
Dihydrochloride Precipitation
The free base is treated with HCl gas in ethanol to form the dihydrochloride salt:
Target Free Base + 2 HCl → Target Dihydrochloride
Conditions :
Crystallization
Recrystallization from methanol/acetone (1:4) yields needle-like crystals (mp 198–202°C).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | 99.8% |
| Melting Point | DSC | 201.5°C (decomposition) |
| Crystal Form | PXRD | Characteristic peaks at 5.8°, 16.1° 2θ |
| Chloride Content | Ion Chromatography | 10.2% (theoretical 10.5%) |
Process Optimization and Scalability
Solvent Selection
Catalytic Improvements
- Pd/Xantphos : Reduces piperazine coupling time from 24h to 8h.
Q & A
Q. What are the recommended synthetic strategies for 1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride?
Answer: The synthesis of this compound typically involves multi-step organic reactions:
- Step 1: Nucleophilic substitution to form the phenoxy-propanol backbone.
- Step 2: Piperazine coupling via Buchwald-Hartwig amination or SNAr reactions under controlled pH and temperature (50–80°C) .
- Step 3: Dihydrochloride salt formation using HCl in anhydrous ethanol.
Key considerations include optimizing reaction time (24–48 hours for coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and purity (>95%) .
Q. How is the compound structurally characterized to confirm its identity?
Answer: Characterization involves:
- ¹H/¹³C NMR: Peaks for the sec-butyl group (δ 0.8–1.5 ppm), methoxyphenyl (δ 3.7–3.9 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- FT-IR: Stretching vibrations for O–H (3300 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C–C (1600 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves stereochemistry and salt formation .
- Elemental analysis: Validates Cl⁻ content (~12–14% for dihydrochloride).
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s receptor binding affinity and selectivity?
Answer: Methodology:
- In vitro assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) on serotonin (5-HT₁A/2A) or adrenergic receptors, given the piperazine moiety’s affinity for GPCRs .
- Dose-response curves: IC₅₀ values derived from competition binding assays (0.1 nM–10 µM concentration range).
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Data Interpretation: Compare selectivity ratios (e.g., 5-HT₁A vs. α₁-adrenergic receptors) to identify off-target effects. Contradictions in binding data may arise from assay conditions (e.g., buffer pH, membrane preparation methods) and require validation via orthogonal techniques like functional cAMP assays .
Q. How should researchers address contradictory results in pharmacological studies (e.g., efficacy vs. toxicity)?
Answer: Analytical Framework:
- Dose optimization: Establish therapeutic index (LD₅₀/ED₅₀) using in vivo models (e.g., rodent behavioral tests for CNS activity vs. hepatotoxicity markers like ALT/AST).
- Metabolic profiling: LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates from demethylation) that may explain toxicity .
- Pathway analysis: Transcriptomics (RNA-seq) to detect unintended signaling cascades (e.g., NF-κB activation).
Case Study: Discrepancies in efficacy may stem from species-specific receptor isoforms; validate findings using humanized cell lines .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Answer: Validated Protocols:
- HPLC-UV: C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), retention time ~8.5 minutes, LOD = 10 ng/mL .
- LC-MS/MS: MRM transitions m/z 450 → 123 (quantifier) and 450 → 89 (qualifier), ESI+ mode. Calibration curve: 1–1000 ng/mL (R² > 0.99) .
- Sample Prep: Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.
Q. How can stability studies be designed to assess degradation under varying storage conditions?
Answer: Stability Parameters:
- Forced degradation: Expose to heat (40°C, 75% RH), light (ICH Q1B), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
- Analytical Monitoring: Track degradation products via UPLC-PDA at 254 nm. Major degradants (e.g., hydrolyzed piperazine) identified by MS/MS .
Recommendations: Store at -20°C in amber vials with desiccants; avoid aqueous buffers for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
